molecular formula C16H17ClN2O4S2 B11260428 4-chloro-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

4-chloro-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B11260428
M. Wt: 400.9 g/mol
InChI Key: HDDJPGGZYLLOOL-UHFFFAOYSA-N
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Description

4-chloro-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of benzenesulfonamides, which are known for their diverse biological activities and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of N-(benzenesulfonyl)cyanamide potassium salts with appropriate mercaptoheterocycles . The reaction conditions often include the use of solvents such as acetonitrile or chloroform and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions include various sulfonamide derivatives, amines, and substituted benzenesulfonamides, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been found to induce apoptosis in cancer cells through caspase activation . The compound’s ability to inhibit certain enzymes and disrupt cellular processes makes it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is unique due to its combination of a benzenesulfonamide core with a tetrahydroquinoline moiety

Properties

Molecular Formula

C16H17ClN2O4S2

Molecular Weight

400.9 g/mol

IUPAC Name

4-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide

InChI

InChI=1S/C16H17ClN2O4S2/c1-24(20,21)19-10-2-3-12-4-7-14(11-16(12)19)18-25(22,23)15-8-5-13(17)6-9-15/h4-9,11,18H,2-3,10H2,1H3

InChI Key

HDDJPGGZYLLOOL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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